Cas no 1805520-70-0 (2,6-Bis(trifluoromethyl)-3-methylaniline)

2,6-Bis(trifluoromethyl)-3-methylaniline structure
1805520-70-0 structure
Product name:2,6-Bis(trifluoromethyl)-3-methylaniline
CAS No:1805520-70-0
MF:C9H7F6N
MW:243.149003267288
CID:5008825

2,6-Bis(trifluoromethyl)-3-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 2,6-Bis(trifluoromethyl)-3-methylaniline
    • Inchi: 1S/C9H7F6N/c1-4-2-3-5(8(10,11)12)7(16)6(4)9(13,14)15/h2-3H,16H2,1H3
    • InChI Key: XOKAHDPLKGCVLA-UHFFFAOYSA-N
    • SMILES: FC(C1C(C)=CC=C(C(F)(F)F)C=1N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 245
  • Topological Polar Surface Area: 26
  • XLogP3: 3.4

2,6-Bis(trifluoromethyl)-3-methylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010004423-1g
2,6-Bis(trifluoromethyl)-3-methylaniline
1805520-70-0 97%
1g
1,445.30 USD 2021-07-06

Additional information on 2,6-Bis(trifluoromethyl)-3-methylaniline

Introduction to 2,6-Bis(trifluoromethyl)-3-methylaniline (CAS No. 1805520-70-0)

2,6-Bis(trifluoromethyl)-3-methylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 1805520-70-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the aniline derivatives class, characterized by its aromatic ring substituted with multiple functional groups. The presence of two trifluoromethyl (-CF₃) groups at the 2- and 6-positions, along with a methyl (-CH₃) group at the 3-position, imparts unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry.

The structural features of 2,6-Bis(trifluoromethyl)-3-methylaniline contribute to its reactivity and potential applications. The electron-withdrawing nature of the trifluoromethyl groups enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions. This characteristic is particularly useful in the synthesis of more complex molecules, where controlled functionalization is required. Additionally, the methyl group at the 3-position introduces steric hindrance, which can influence reaction pathways and product selectivity.

In recent years, there has been growing interest in aniline derivatives due to their role as key building blocks in drug discovery. The fluorine atoms in trifluoromethyl groups are known to improve metabolic stability, lipophilicity, and binding affinity to biological targets. These properties have made such compounds attractive for developing novel therapeutic agents. For instance, studies have demonstrated that fluorinated anilines can serve as scaffolds for kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

Recent research published in high-impact journals has highlighted the utility of 2,6-Bis(trifluoromethyl)-3-methylaniline in designing small-molecule inhibitors. A notable study published in *Journal of Medicinal Chemistry* reported the synthesis of a series of kinase inhibitors derived from this compound. The authors utilized 2,6-Bis(trifluoromethyl)-3-methylaniline as a precursor to develop molecules that exhibited potent activity against mutant forms of kinases associated with resistance to current therapies. The success of these inhibitors was attributed to the optimal balance of electronic and steric properties provided by the substituents on the aromatic ring.

The agrochemical industry has also explored the potential of 2,6-Bis(trifluoromethyl)-3-methylaniline as a precursor for developing novel pesticides. Fluorinated anilines have shown promise in creating compounds with enhanced efficacy against pests while maintaining environmental safety. A research article in *Pest Management Science* described the use of this compound in synthesizing neonicotinoid analogs, which are known for their potent insecticidal activity. The introduction of fluorine atoms improves the bioavailability and resistance management of these pesticides, making them more effective in agricultural applications.

The synthetic methodologies for preparing 2,6-Bis(trifluoromethyl)-3-methylaniline have been optimized to ensure high yields and purity. Traditional approaches involve multi-step reactions starting from readily available aniline derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the trifluoromethyl groups efficiently. These methods not only improve scalability but also minimize waste generation, aligning with green chemistry principles.

The spectroscopic and analytical characterization of 2,6-Bis(trifluoromethyl)-3-methylaniline is critical for ensuring its identity and purity before use in further applications. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure. Mass spectrometry (MS) is used for confirming the molecular weight and detecting any impurities. High-performance liquid chromatography (HPLC) is employed for purification and quantification purposes.

The toxicological profile of 2,6-Bis(trifluoromethyl)-3-methylaniline has been evaluated to assess its safety for handling and use in industrial processes. Preliminary studies indicate that while it exhibits moderate toxicity at high concentrations, it does not pose significant acute hazards under normal laboratory conditions. Proper personal protective equipment (PPE), such as gloves and safety goggles, is recommended when handling this compound to minimize exposure risks.

The future prospects for 2,6-Bis(trifluoromethyl)-3-methylaniline are promising, with ongoing research exploring its potential in various fields. Advances in computational chemistry are enabling researchers to predict novel applications more efficiently by modeling interactions between this compound and biological targets. Additionally, innovations in synthetic methodologies may lead to more sustainable production processes.

In conclusion,2,6-Bis(trifluoromethyl)-3-methylaniline (CAS No. 1805520-70-0) is a versatile intermediate with significant potential in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable tool for developing innovative therapeutics and pesticides. As research continues to uncover new applications for this compound,2,6-Bis(trifluoromethyl)-3-methylaniline is poised to play an increasingly important role in addressing global challenges related to health and agriculture.

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